
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanone is an organic compound characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, along with an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1-(6-Chloro-2-fluoro-3-iodophenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-fluorobenzoic acid with 5-fluoro-2-iodobenzoic acid under mild reaction conditions . This method is particularly suitable for industrial production due to its simplicity, high yield, and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high efficiency and scalability. The reaction conditions are optimized to achieve maximum yield and purity, making the process suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: This compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethanones, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively.
Applications De Recherche Scientifique
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-2-fluoro-3-iodophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and ethanone group play a crucial role in its reactivity and interactions with other molecules. For example, in Suzuki–Miyaura coupling reactions, the compound undergoes oxidative addition and transmetalation steps, leading to the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone: This compound shares similar structural features with 1-(6-Chloro-2-fluoro-3-iodophenyl)ethanone, including the presence of chlorine and fluorine atoms.
1-(3-Chloro-2-fluoro-6-hydroxy-phenyl)-ethanone: Another related compound with similar halogenation patterns.
Uniqueness
This compound is unique due to the presence of three different halogen atoms (chlorine, fluorine, and iodine) on the phenyl ring. This unique combination of halogens imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C8H5ClFIO |
|---|---|
Poids moléculaire |
298.48 g/mol |
Nom IUPAC |
1-(6-chloro-2-fluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5ClFIO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3 |
Clé InChI |
UFQMDYISWBRCAO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1F)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)
![1-O-tert-butyl 4a-O-ethyl (4aR,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B14039906.png)
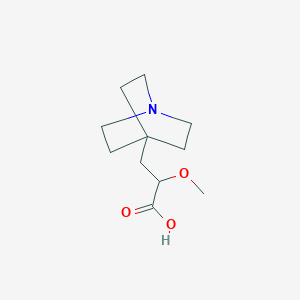
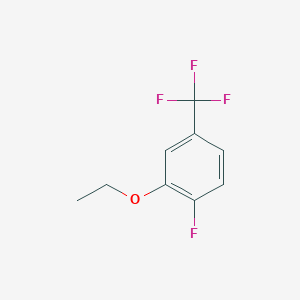



![1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039928.png)
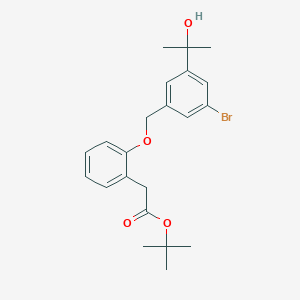

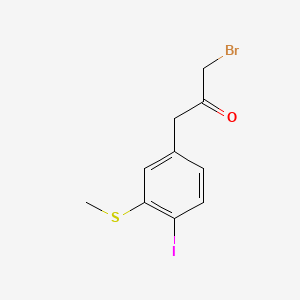
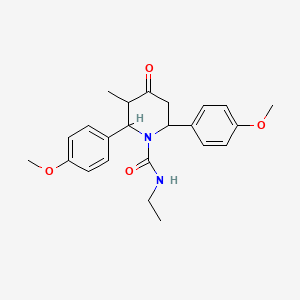
![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B14039954.png)
![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)
